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molecular formula C10H11N5S B8284503 6-[3-(Methylthio)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 65052-49-5

6-[3-(Methylthio)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No. B8284503
M. Wt: 233.30 g/mol
InChI Key: UCEOYOAGTDYHKT-UHFFFAOYSA-N
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Patent
US04103009

Procedure details

4.0 g of m-methylthiobenzonitrile, 2.7 g of dicyanodiamide and 2.0 g of caustic potash are dissolved in 20 ml of methyl cellosolve, and the mixture is refluxed for 4 hours. After cooling, the mixture is diluted with water and the separated crystals are recrystallized from dioxane. Melting point: 229°-230° C.; Yield: 3.4 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[C:11]([N:13]=[C:14]([NH2:16])[NH2:15])#[N:12].[OH-].[K+]>COCCO.O>[NH2:12][C:11]1[N:13]=[C:14]([NH2:16])[N:15]=[C:6]([C:5]2[CH:8]=[CH:9][CH:10]=[C:3]([S:2][CH3:1])[CH:4]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CSC=1C=C(C#N)C=CC1
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the separated crystals are recrystallized from dioxane

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)N)C1=CC(=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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